1-(2-Bromo-1-ethoxyethyl)-2-chlorobenzene
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Overview
Description
1-(2-Bromo-1-ethoxyethyl)-2-chlorobenzene is an organic compound that features a benzene ring substituted with a bromoethoxyethyl group and a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-1-ethoxyethyl)-2-chlorobenzene typically involves the reaction of 2-chlorobenzene with 2-bromo-1-ethoxyethane under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromo-1-ethoxyethyl)-2-chlorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The ethoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the halogen atoms, resulting in the formation of simpler hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents (e.g., DMF or DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dehalogenated hydrocarbons.
Scientific Research Applications
1-(2-Bromo-1-ethoxyethyl)-2-chlorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-1-ethoxyethyl)-2-chlorobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins or DNA, leading to changes in their structure and function. These interactions can result in various biological effects, including inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-Bromoethyl ether: An organobromine compound with similar reactivity but different applications.
1-Bromo-2-(methoxymethoxy)ethane: Another bromoethoxy derivative with distinct chemical properties.
2-Bromo-1,1-diethoxyethane: A related compound used in the synthesis of antibiotics and other pharmaceuticals.
Uniqueness
1-(2-Bromo-1-ethoxyethyl)-2-chlorobenzene is unique due to the presence of both bromoethoxyethyl and chlorobenzene moieties, which confer specific reactivity and potential applications. Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound in various fields of research.
Properties
Molecular Formula |
C10H12BrClO |
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Molecular Weight |
263.56 g/mol |
IUPAC Name |
1-(2-bromo-1-ethoxyethyl)-2-chlorobenzene |
InChI |
InChI=1S/C10H12BrClO/c1-2-13-10(7-11)8-5-3-4-6-9(8)12/h3-6,10H,2,7H2,1H3 |
InChI Key |
AVUBAKUHAWICHE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CBr)C1=CC=CC=C1Cl |
Origin of Product |
United States |
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